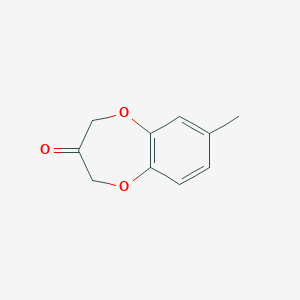

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-

Übersicht

Beschreibung

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- is a chemical compound that belongs to the class of benzodioxepines. These compounds are known for their interesting biological properties, including their use as adrenergic stimulants and bronchial dilators. They also have relevance in the field of antifungal agents, as seen in the strobilurins I and K, which are derivatives of 3,4-dihydro-2H-1,5-benzodioxepine .

Synthesis Analysis

The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one derivatives can be achieved through various methods. One approach involves the condensation of benzene-1,2-diol with 1,3-dichloro-2-hydroxypropane followed by oxidation with KMnO4. Another method starts with the condensation of benzene-1,2-diol with ethyl bromoacetate, followed by a Dieckmann cyclization to yield the desired product . Additionally, an alternative synthesis route has been reported where 6-methoxy-3-oxo-2H-[1,5]-benzodioxepine is obtained through Thorpe cyclization of 1,2-bis(cyanomethoxy)benzene .

Molecular Structure Analysis

The molecular structure of benzodioxepin derivatives has been studied using various techniques. For instance, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid has been determined by X-ray diffraction methods, revealing a skew (twisted half-chair) conformation . Similarly, the synthesis and crystal structure analysis of 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin have been conducted, showing that the compound can crystallize in two polymorphic forms .

Chemical Reactions Analysis

Benzodioxepin derivatives can undergo various chemical reactions. For example, the 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones can undergo dehydration in sulfuric acid to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones . The reactivity of these compounds in acidic or basic media has also been explored, with the synthesis of 1-phenyl and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H)-ones being achieved by reacting the corresponding amino alcohols with COCl2 in the presence of Na2CO3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxepin derivatives are influenced by their molecular structure. The spectroscopic properties of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin have been discussed, with NMR spectroscopy being used to establish the structure of the latter . Additionally, the synthesis and characterization of a novel benzimidazolotriazepinone compound have been performed using spectroscopic techniques and DFT calculations, providing insights into the vibrational wave numbers and NMR chemical shifts of these types of molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

An Easy Palladium-Catalyzed Access to Substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines outlines a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, possessing notable biological properties. These compounds are recognized for their unique class of β-adrenergic stimulants and bronchial dilator activity, including their role as antifungal agents in the form of strobilurins I and K. Alternative synthesis methods are highlighted, demonstrating the versatility and interest in this chemical structure for developing bioactive compounds (Damez, Labrosse, Lhoste, & Sinou, 2001).

Structural Analysis and Modification

Synthesis and X-Ray Crystal Structure Analysis of 1,4-Epoxy-4-methyl- 1H,4H-2,3-benzodioxepin presents a study on the structural analysis of a specific benzodioxepin derivative, illustrating the importance of crystal structure in understanding the physical and chemical properties of such compounds. The findings emphasize the adaptability and potential modifications to enhance or alter biological activities, showcasing the derivative's crystallization behaviors and the impact on its functional applications (Giera, Hennig, Gelbrich, & Schneider, 2011).

Safety and Hazards

Wirkmechanismus

Watermelon ketone, also known as methyl benzodioxepinone, 7-Methyl-1,5-benzodioxepan-3-one, calone, 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-, or 7-Methyl-2H-benzo[b][1,4]dioxepin-3(4H)-one, is a fascinating compound with a wide range of applications, particularly in the fragrance industry . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of watermelon ketone is the olfactory system, where it is used to create a fresh, marine-like scent . It interacts with olfactory receptors in the nose, triggering a neural response that is interpreted by the brain as a distinctive, pleasant odor .

Mode of Action

Watermelon ketone’s mode of action is primarily through its interaction with olfactory receptors. When inhaled, the molecules of the compound bind to specific receptors in the olfactory epithelium, a specialized tissue inside the nose. This binding triggers a signal transduction pathway, leading to a neural response that is sent to the brain and perceived as a fresh, marine-like scent .

Biochemical Pathways

The brain then interprets this signal as a specific scent .

Pharmacokinetics

The pharmacokinetics of watermelon ketone, like other fragrance compounds, primarily involves its absorption, distribution, metabolism, and excretion (ADME) through inhalation Upon inhalation, the compound is absorbed by the olfactory epithelium in the nose It is then distributed to olfactory receptors where it exerts its effectExcretion is likely through the respiratory system, as well as through metabolic waste .

Result of Action

The result of watermelon ketone’s action is the perception of a fresh, marine-like scent. This is a result of its interaction with the olfactory system and the subsequent neural responses it triggers. This unique scent has made watermelon ketone a popular ingredient in the fragrance industry, where it is used in a variety of products including perfumes, soaps, and shower gels .

Action Environment

The action of watermelon ketone can be influenced by various environmental factors. For instance, the presence of other odors can impact the perception of its scent. Additionally, factors such as temperature and pH can affect the stability of the compound and potentially its scent profile. Furthermore, the compound’s volatility and therefore its ability to reach the olfactory receptors can be influenced by humidity and air movement .

Eigenschaften

IUPAC Name |

7-methyl-1,5-benzodioxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUIQEBPZIHZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047165 | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

CAS RN |

28940-11-6 | |

| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzodioxepinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZODIOXEPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

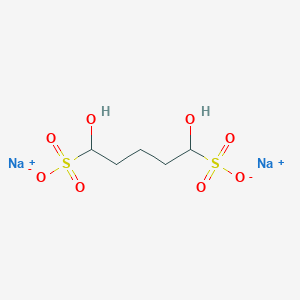

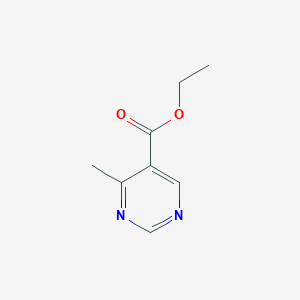

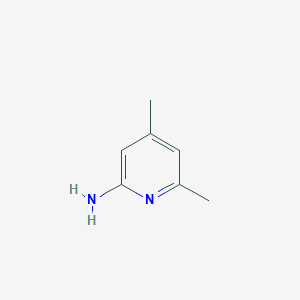

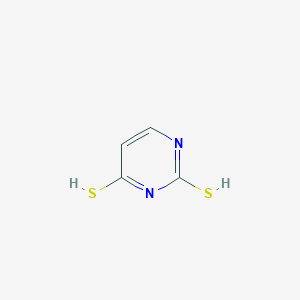

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Calone?

A1: Calone has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.

Q2: What spectroscopic data is available for Calone?

A2: Calone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide detailed information about the compound's structure and functional groups. [, , ]

Q3: What are the common synthetic routes for Calone?

A3: Calone can be synthesized from 4-methylcatechol using various methods. One common approach involves a one-pot reaction with 1,3-dichloroacetone in the presence of a base and potassium iodide. [, , , , ] Another method utilizes methyl bromoacetate, followed by Dieckmann condensation and hydrolysis-decarboxylation reactions. [, ] Microwave-assisted synthesis has also been explored as a more efficient route. [, ]

Q4: How does the choice of synthetic route affect Calone's purity and yield?

A4: Different synthetic routes can result in varying yields and purities of Calone. For instance, using potassium iodide as a catalyst in the Williamson reaction during Calone synthesis can significantly improve the yield of the intermediate 4-methylcatechol dimethylacetate, ultimately leading to a higher yield of Calone. [, ]

Q5: What structural features of Calone contribute to its unique marine odor?

A5: Research suggests that the 7-methyl group in Calone's benzodioxepinone structure is crucial for its marine odor. Modifications to this group, such as extending the carbon chain, can alter the odor profile. [] The aromatic ring is also vital for binding to olfactory receptors associated with marine scents. Replacing it with a saturated ring leads to a significant decrease in marine odor character. [, ]

Q6: How do modifications to the benzodioxepinone core structure affect the odor profile of Calone analogues?

A6: Changes to the benzodioxepinone core, like replacing the carbonyl group or altering the ring size, can significantly impact the odor. For example, removing the carbonyl group or increasing the aliphatic ring size can lead to a sweeter scent and a diminished marine character. []

Q7: Have any Calone analogues with improved olfactory properties been developed?

A7: Researchers have synthesized various Calone analogues with different aromatic substituents to explore their odor profiles. This has led to the discovery of compounds with a range of olfactory characteristics, including sweet, floral-fruity, and variations on the marine theme. [, ]

Q8: What are the primary applications of Calone in the fragrance industry?

A8: Calone is widely used in perfumes and other fragranced products to impart a fresh, aquatic, and ozonic aroma. It is a key component of many marine-themed fragrances. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.